molecular formula C45H64O3 B6309026 1,8-Didodecyloxy-13-methoxytriptycene CAS No. 1798293-53-4

1,8-Didodecyloxy-13-methoxytriptycene

Cat. No.: B6309026
CAS No.: 1798293-53-4
M. Wt: 653.0 g/mol
InChI Key: SIVZUWXTHMMRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Didodecyloxy-13-methoxytriptycene can be synthesized through a multi-step process involving the functionalization of triptycene. The synthesis typically starts with the preparation of 1,8-dihydroxytriptycene, which is then alkylated with dodecyl bromide in the presence of a base to introduce the dodecyloxy groups. The final step involves the methylation of the hydroxyl group at the 13th position using methyl iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1,8-Didodecyloxy-13-methoxytriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,8-Didodecyloxy-13-methoxytriptycene is unique due to its combination of dodecyloxy and methoxy groups, which confer distinct self-assembly characteristics and enhance its ability to form highly ordered thin films. This makes it particularly valuable in applications requiring precise molecular orientation and stability .

Properties

IUPAC Name

3,13-didodecoxy-16-methoxypentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64O3/c1-4-6-8-10-12-14-16-18-20-22-33-47-39-31-25-28-36-41-35-27-24-30-38(46-3)42(35)45(43(36)39)44-37(41)29-26-32-40(44)48-34-23-21-19-17-15-13-11-9-7-5-2/h24-32,41,45H,4-23,33-34H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZUWXTHMMRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC2=C1C3C4=C(C2C5=C3C(=CC=C5)OCCCCCCCCCCCC)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.